molecular formula C17H18 B14424049 4-(2-Methylbut-3-en-2-yl)-1,1'-biphenyl CAS No. 82761-02-2

4-(2-Methylbut-3-en-2-yl)-1,1'-biphenyl

Cat. No.: B14424049
CAS No.: 82761-02-2
M. Wt: 222.32 g/mol
InChI Key: OJQVGIHJGHAEMN-UHFFFAOYSA-N
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Description

4-(2-Methylbut-3-en-2-yl)-1,1'-biphenyl is a biphenyl derivative substituted at the 4-position with a branched alkenyl group (2-methylbut-3-en-2-yl). The molecular formula of this compound is C₁₇H₁₈, with a molecular weight of 222.3 g/mol.

Properties

CAS No.

82761-02-2

Molecular Formula

C17H18

Molecular Weight

222.32 g/mol

IUPAC Name

1-(2-methylbut-3-en-2-yl)-4-phenylbenzene

InChI

InChI=1S/C17H18/c1-4-17(2,3)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h4-13H,1H2,2-3H3

InChI Key

OJQVGIHJGHAEMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylbut-3-en-2-yl)-1,1’-biphenyl typically involves the coupling of biphenyl with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where biphenyl is reacted with 2-methylbut-3-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Methylbut-3-en-2-yl)-1,1’-biphenyl can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylbut-3-en-2-yl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding biphenyl ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding biphenyl alkane.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can be performed on the biphenyl core using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) with iron or aluminum chloride catalyst for halogenation.

Major Products Formed

    Oxidation: Biphenyl ketones, biphenyl carboxylic acids.

    Reduction: Biphenyl alkanes.

    Substitution: Nitro-biphenyls, halo-biphenyls.

Scientific Research Applications

4-(2-Methylbut-3-en-2-yl)-1,1’-biphenyl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Methylbut-3-en-2-yl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Structural and Electronic Comparisons
Compound Name Substituent(s) Molecular Weight (g/mol) Key Electronic/Structural Effects
4-(2-Methylbut-3-en-2-yl)-1,1'-biphenyl 2-Methylbut-3-en-2-yl 222.3 Alkenyl group introduces conjugation potential and steric hindrance. Predicted to lower symmetry compared to tert-butyl analogs.
4-(tert-Butyl)-4-methoxy-1,1'-biphenyl (4-TBMB) tert-Butyl, methoxy ~240.3* Electron-donating methoxy and bulky tert-butyl groups enhance pharmacological activity (e.g., antimicrobial, anti-cancer).
FDPAVBi (fluorinated styrene derivative) Fluorinated styrene ~650.7* Fluorine substitution lowers HOMO (-5.4 eV) and LUMO (-2.8 eV), blue-shifts fluorescence (Δλ = 7 nm in solution), and increases quantum efficiency (5.7× Alq₃).
4-(2-Bromoethoxy)-1,1'-biphenyl 2-Bromoethoxy 277.16 Polar bromoethoxy group acts as a leaving group; boiling point: 165–168°C at 0.4 Torr.
4-([1,1'-Biphenyl]-4-yloxy)-2-methylphenylamine Biphenyloxy, methylamine 275.3 Amine group enhances solubility and reactivity in nucleophilic substitutions.

*Calculated based on structural analogs due to lack of explicit data.

Key Observations:

  • Steric Effects : The 2-methylbut-3-en-2-yl group in the target compound is less bulky than tert-butyl (4-TBMB) but more sterically hindered than methoxy or bromoethoxy groups. This may reduce crystallinity compared to tert-butyl analogs, as seen in fluorinated styrene derivatives (FDPAVBi), where bulky substituents disrupt molecular packing .

Thermal and Physicochemical Properties

Table 2: Thermal and Physical Comparisons
Compound Name Melting Point (°C) Thermal Stability Notes
4-(2-Methylbut-3-en-2-yl)-1,1'-biphenyl Not reported Predicted lower melting point due to reduced symmetry and weaker intermolecular forces.
FDPAVBi ~300 Fluorination increases thermal stability (ΔTₘ = +80°C vs. non-fluorinated analog).
4-TBMB Not reported tert-Butyl group likely enhances thermal stability via improved packing.

Key Observations:

  • The alkenyl substituent’s rigidity may improve thermal stability compared to flexible chains (e.g., bromoethoxy), but its asymmetry could limit crystalline packing, reducing melting points .

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